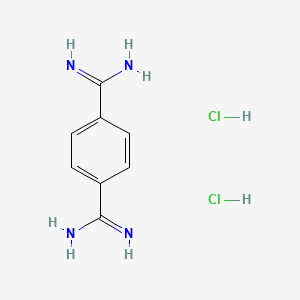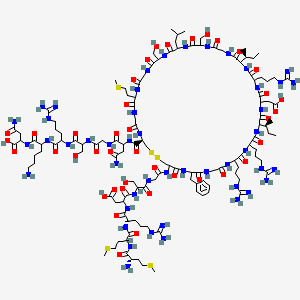
Poly(diphenylbenzidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(diphenylbenzidine) is a polymeric compound known for its unique electronic properties. It is derived from diphenylbenzidine, a molecule that consists of two benzene rings connected by a nitrogen bridge. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poly(diphenylbenzidine) is typically synthesized through oxidative polymerization of diphenylbenzidine. The process involves the use of oxidizing agents such as ferric chloride or ammonium persulfate in an acidic medium. The reaction is carried out at room temperature, and the polymer is precipitated out of the solution .
Industrial Production Methods: In an industrial setting, the production of poly(diphenylbenzidine) involves large-scale oxidative polymerization. The reaction conditions are optimized to ensure high yield and purity of the polymer. The polymer is then purified through processes such as filtration, washing, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Poly(diphenylbenzidine) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinonoid structures, which significantly alter its electronic properties.
Reduction: Reduction reactions can revert the oxidized polymer back to its original state.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ammonium persulfate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives of poly(diphenylbenzidine).
Reduction: The original poly(diphenylbenzidine) polymer.
Substitution: Functionalized poly(diphenylbenzidine) with various substituents on the aromatic rings.
Scientific Research Applications
Poly(diphenylbenzidine) has a wide range of applications in scientific research:
Chemistry: It is used as a hole-transporting material in organic electronics, particularly in OLEDs and organic photovoltaic cells.
Biology: The polymer’s electronic properties make it useful in biosensors and bioelectronic devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical diagnostics.
Mechanism of Action
The mechanism by which poly(diphenylbenzidine) exerts its effects is primarily through its ability to transport holes (positive charge carriers) in electronic devices. The polymer’s structure allows for efficient charge transport, making it an ideal material for use in optoelectronic applications. The molecular targets include the active layers of OLEDs and other electronic devices, where it facilitates the movement of charge carriers .
Comparison with Similar Compounds
Poly(diphenylamine): Similar in structure but with different electronic properties.
Poly(aniline): Another conductive polymer with distinct redox behavior.
Poly(benzidine): Shares structural similarities but differs in its electronic applications.
Uniqueness: Poly(diphenylbenzidine) is unique due to its specific electronic properties, which make it highly suitable for use in OLEDs and other optoelectronic devices. Its ability to undergo various chemical reactions also allows for the customization of its properties for specific applications .
Properties
CAS No. |
117051-73-7 |
|---|---|
Molecular Formula |
C24H20N2 |
Molecular Weight |
336.429 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





